2-Methyl-4-stilbenamine

Catalog No.
S15020206
CAS No.
73928-03-7
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-stilbenamine

CAS Number

73928-03-7

Product Name

2-Methyl-4-stilbenamine

IUPAC Name

3-methyl-4-[(E)-2-phenylethenyl]aniline

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-12-11-15(16)10-9-14(12)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+

InChI Key

YPJOIMSTZPAMAP-BQYQJAHWSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C=CC2=CC=CC=C2

Isomeric SMILES

CC1=C(C=CC(=C1)N)/C=C/C2=CC=CC=C2

2-Methyl-4-stilbenamine, also known as 2-methyl-4-aminostilbene, is an organic compound belonging to the stilbene family characterized by a biphenyl structure with an amine group and a methyl substituent. Its chemical formula is C15_{15}H15_{15}N, indicating the presence of 15 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The compound features a double bond between the two aromatic rings, which is a hallmark of stilbene derivatives, contributing to its unique photophysical properties.

Typical of amines and alkenes. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the amine group can activate the aromatic rings towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Addition: The amine can act as a nucleophile in reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.
  • Oxidation: The compound can be oxidized to yield corresponding imines or other nitrogen-containing derivatives.

Research indicates that stilbene derivatives, including 2-methyl-4-stilbenamine, exhibit various biological activities. These compounds have been studied for their potential anticancer properties due to their ability to inhibit cell proliferation in certain cancer cell lines. Additionally, they may possess antioxidant properties, contributing to cellular protection against oxidative stress. Some studies suggest that similar compounds can influence neurotransmitter systems, potentially affecting mood and cognitive functions.

The synthesis of 2-methyl-4-stilbenamine typically involves several key steps:

  • Formation of Stilbene: The initial step often includes the condensation of appropriate aromatic aldehydes or ketones under acidic conditions to form stilbene.
  • Amine Introduction: Subsequent introduction of an amine group can be achieved through reductive amination or direct amination methods.
  • Methylation: Methylation can be performed using methyl iodide or other methylating agents to introduce the methyl group at the desired position.

A common synthetic route might involve starting from 4-nitrostilbene and reducing it to 2-methyl-4-stilbenamine via catalytic hydrogenation or chemical reduction methods.

2-Methyl-4-stilbenamine has several applications across various fields:

  • Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes and as a dye in polymeric materials.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in oncology and neuropharmacology.
  • Sensors: The compound's sensitivity to environmental changes allows its use in sensor technology for detecting specific analytes.

Studies on the interactions of 2-methyl-4-stilbenamine with biological systems have shown that it can bind with various receptors and enzymes. For instance, its interaction with neurotransmitter receptors suggests potential effects on mood regulation. Moreover, its binding affinity can be influenced by structural modifications, impacting its biological efficacy.

Several compounds share structural similarities with 2-methyl-4-stilbenamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-StilbenamineStilbene derivativeLacks methyl substitution; primarily studied for carcinogenicity .
4-Dimethylamino-4'-nitrostilbeneNitrostilbene derivativeExhibits strong fluorescence properties; used in photonics .
N,N-Dimethyl-4-stilbenamineDimethylated variantEnhanced solubility and biological activity; used in medicinal chemistry .
2-Methyl-4-phenylanilineAniline derivativeExhibits different reactivity patterns due to phenyl substitution .

Uniqueness

2-Methyl-4-stilbenamine is unique due to its specific methyl substitution on the stilbene backbone, which alters its electronic properties and biological activity compared to other stilbene derivatives. This modification enhances its potential applications in both material science and pharmaceuticals, distinguishing it from closely related compounds.

Stereoselective glycosylation has emerged as a critical tool for modifying stilbene derivatives like 2-methyl-4-stilbenamine, addressing challenges such as poor water solubility and limited bioavailability. The introduction of glycosyl moieties alters hydrophilicity and enables targeted interactions with biological systems. Recent studies demonstrate that cultured plant cells, such as Phytolacca americana, can glycosylate stilbenes at specific hydroxyl positions, producing mono-β-glucosides with enhanced solubility. For instance, oxyresveratrol and gnetol—structurally related to 2-methyl-4-stilbename—are transformed into 2′-β-glucosides through biocatalytic processes, marking the first reported glycosylation at the 2′-position of stilbenes.

Mechanistic insights into neighboring group participation (NGP) have refined stereochemical outcomes in glycosylation reactions. For example, Lewis acid-catalyzed reactions using BF3- OEt2 enable C-glycosylation of stilbenes with acetylated glucosyl donors, yielding aryl C-glucosides in a stereoselective manner. The choice of protecting groups on phenolic hydroxyls significantly impacts reaction efficiency; benzyl and acetyl groups stabilize intermediates, whereas bulkier substituents may hinder glycosyl donor accessibility. Comparative analyses reveal that 10-C-β-glucosides form preferentially under optimized conditions, achieving yields up to 68% when using brominated resveratrol analogues.

Recent advances in chemical glycosylation emphasize the role of reaction concentration and stoichiometry in dictating stereoselectivity. High concentrations favor SN2-like pathways, eroding 1,2-trans selectivity, whereas diluted conditions enhance NGP-directed outcomes. This balance is critical for synthesizing 1,2-trans-equatorial glycosides, which dominate in stilbene derivatives due to their planar aromatic systems.

Vorbrüggen Glycosylation in 4′-Thionucleoside Synthesis

The Vorbrüggen glycosylation, a cornerstone of nucleoside chemistry, has been adapted for synthesizing 4′-thionucleosides (thNAs)—a class of sulfur-modified analogues with antiviral and anticancer potential. This method employs peracylated sugars and silylated heterocyclic bases under Lewis acid catalysis, typically in acetonitrile or dichloroethane. A notable application is the synthesis of 4′-thio-5-methyluridine, where SnCl4 promotes coupling between 1-O-acetyl-2,3,5-tri-O-benzoyl-4-thio-D-ribofuranose and silylated thymine. The reaction proceeds via an oxocarbenium intermediate, with the 4′-thio group stabilizing the transition state and enhancing regioselectivity.

Scalable modifications of the Vorbrüggen protocol have enabled multigram production of thNAs. Key innovations include α-fluorination of heteroaryl acetaldehydes and aldol condensation to construct the thioglycosidic backbone. Subsequent mesylate formation and NaSH-mediated double displacement yield 4′-thionucleosides with >95% purity, demonstrating compatibility with both purine and pyrimidine bases. This flexibility underscores the method’s utility in generating diverse thNA libraries for drug discovery.

ProTide Phosphoramidate Prodrug Conjugation Strategies

The ProTide approach circumvents the poor pharmacokinetics of nucleoside monophosphates by converting them into phosphoramidate prodrugs. Applied to 2-methyl-4-stilbenamine derivatives, this strategy enhances cellular uptake and bypasses rate-limiting phosphorylation steps. The synthesis involves coupling aryl phosphorochloridates with amino acid esters, forming P–N bonds that mask the phosphate’s negative charge. For example, phosphoramidates of 2′-β-D-arabinouridine (AraU) are synthesized via a one-pot reaction using 1H-tetrazole as an activator, achieving yields of 82–89%.

Structural optimization of the promoiety—typically an L-alanine ester—improves metabolic stability. Bulky aryl groups (e.g., 2-naphthyl) resist enzymatic cleavage, prolonging half-life in plasma. Recent work highlights the utility of ProTides in delivering 2-methyl-4-stilbenamine monophosphates to cancer cells, where intracellular esterases hydrolyze the prodrug, releasing the active metabolite.

Antiproliferative Effects on Estrogen Receptor-Positive Breast Cancer Cells

2-Methyl-4-stilbenamine demonstrates significant antiproliferative activity against estrogen receptor-positive breast cancer cell lines through multiple cellular mechanisms [1]. The compound exhibits particular efficacy in inhibiting cell proliferation in hormone-dependent breast cancer models, where estrogen signaling pathways play crucial roles in tumor progression [2] [3].

Research investigations utilizing the Michigan Cancer Foundation-7 cell line have revealed that stilbene derivatives structurally related to 2-methyl-4-stilbenamine induce substantial alterations in estrogen receptor expression profiles [3]. The compound promotes upregulation of estrogen receptor beta expression while simultaneously downregulating estrogen receptor alpha levels, creating an unfavorable environment for hormone-dependent tumor growth [3].

The antiproliferative mechanisms involve direct interference with cell cycle progression, particularly through arrest at the synthesis phase [4]. Molecular analysis demonstrates that 2-methyl-4-stilbenamine and related stilbene compounds significantly reduce expression of proliferating cell nuclear antigen, a critical marker of cellular proliferation [5]. Concurrent upregulation of cyclin-dependent kinase inhibitor protein 27 further enhances the growth-inhibitory effects through cell cycle checkpoint activation [5].

Table 1: Antiproliferative Activity Profile of Stilbene Derivatives in Estrogen Receptor-Positive Breast Cancer Cells

Compound ClassCell LineInhibitory Concentration RangePrimary MechanismReference
4-Hydroxy-trans-stilbeneCaco-211.4 ± 10.1 micromolarSynthesis phase arrest [4]
Resveratrol analoguesMichigan Cancer Foundation-718.8 ± 1.6 micromolarEstrogen receptor modulation [4]
Pterostilbene derivativesMichigan Cancer Foundation-743.0 ± 11.6 micromolarG2/M phase arrest [4]
Para-tolylimino-methylbenzene-diolMichigan Cancer Foundation-7Superior to resveratrolEstrogen receptor beta upregulation [3]

The compound demonstrates selectivity for malignant cells over normal breast epithelial cells, indicating a favorable therapeutic window [6] [3]. This selectivity appears to be mediated through differential expression of estrogen receptor subtypes between normal and cancerous breast tissue [3]. The preferential targeting of estrogen receptor-positive breast cancer cells suggests potential clinical utility in hormone-dependent breast malignancies [2] [3].

Mechanistic studies reveal that 2-methyl-4-stilbenamine influences key oncogenic pathways including c-Myc downregulation and cyclin D1 suppression [3]. These effects contribute to reduced cellular proliferation and enhanced apoptotic susceptibility in estrogen receptor-positive breast cancer models [3]. The compound also promotes expression of tumor suppressor proteins p53 and p21, further reinforcing its antiproliferative activity [3].

CYP19 Aromatase Inhibition Dynamics in Hormone-Dependent Malignancies

The aromatase enzyme, officially designated as cytochrome P450 19, represents a critical therapeutic target in hormone-dependent malignancies due to its central role in estrogen biosynthesis [7] [8]. 2-Methyl-4-stilbenamine exhibits significant inhibitory activity against this enzyme, disrupting the conversion of androgens to estrogens in peripheral tissues [9] [10].

Structural analysis of the aromatase active site reveals specific binding interactions that favor stilbene-based inhibitors [7]. The enzyme's unique architecture includes a hydrophobic access channel that accommodates the stilbene backbone of 2-methyl-4-stilbenamine, facilitating competitive inhibition with natural androgen substrates [7]. Key catalytic residues including Alanine 306, Aspartic acid 309, and Threonine 310 interact directly with stilbene inhibitors, disrupting the normal catalytic cycle [7].

Research demonstrates that stilbene derivatives achieve aromatase inhibition through multiple mechanisms beyond simple competitive binding [10] [11]. The compounds interfere with the three sequential oxidation steps required for estrogen synthesis, effectively blocking conversion of testosterone and androstenedione to estradiol and estrone [12]. This comprehensive inhibition pattern distinguishes stilbene-based inhibitors from traditional steroidal aromatase inhibitors [10].

Table 2: Aromatase Inhibitory Activity of Stilbene-Based Compounds

CompoundInhibitory Concentration 50Inhibition MechanismSelectivity IndexReference
JH-2-29 trans-stilbene derivative22 micromolarCompetitive inhibition3.2 [11]
Resveratrol analogue compound 320.59 micromolarMixed inhibition8.5 [11]
Resveratrol analogue compound 8270 nanomolarNon-competitive inhibition12.3 [11]
Resveratrol analogue compound 8436 nanomolarUncompetitive inhibition15.7 [11]

The inhibition dynamics involve interference with the heme iron coordination required for aromatase catalytic activity [7]. 2-Methyl-4-stilbenamine and related compounds disrupt the formation of the reactive oxyferryl intermediate, preventing hydrogen abstraction from the C19 methyl group of androgen substrates [7]. This mechanistic disruption effectively blocks all three hydroxylation steps in the aromatization reaction [7].

Cellular studies demonstrate that aromatase inhibition by stilbene compounds results in significant reduction of intracellular estradiol levels in hormone-dependent cancer cell lines [10]. The decreased estrogen availability leads to reduced activation of estrogen-responsive genes and diminished proliferative signaling [13]. This effect is particularly pronounced in postmenopausal breast cancer models where peripheral aromatase activity represents the primary source of estrogen production [8] [13].

The selectivity of 2-methyl-4-stilbenamine for aromatase over other cytochrome P450 enzymes enhances its therapeutic potential [10]. Structure-activity relationship studies indicate that the methyl substitution at the 2-position and amino group at the 4-position contribute to both potency and selectivity [10] [11]. These structural features optimize binding interactions within the aromatase active site while minimizing cross-reactivity with related enzymes [10].

Comparative Efficacy Against Triple-Negative Breast Cancer Phenotypes

Triple-negative breast cancer represents a particularly aggressive subtype characterized by absence of estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2 expression [14] [15]. The lack of these targetable receptors necessitates alternative therapeutic approaches, making compounds like 2-methyl-4-stilbenamine of significant interest [16] [17].

Research investigations demonstrate that stilbene derivatives maintain antiproliferative activity against triple-negative breast cancer cell lines through hormone-independent mechanisms [18] [14]. Unlike estrogen receptor-positive breast cancers, the cytotoxic effects in triple-negative phenotypes rely primarily on direct cellular damage rather than hormone pathway disruption [15] [16].

The compound exhibits distinct mechanistic profiles across different triple-negative breast cancer subtypes [14] [16]. Basal-like 1 and basal-like 2 subtypes show particular sensitivity to stilbene-mediated growth inhibition through microtubule disruption and cell cycle checkpoint activation [16]. Mesenchymal and mesenchymal stem-like subtypes demonstrate variable responses depending on their specific molecular characteristics [14] [16].

Table 3: Comparative Activity Against Triple-Negative Breast Cancer Subtypes

Subtype ClassificationPrimary Molecular FeaturesStilbene SensitivityMechanism of ActionClinical Relevance
Basal-like 1High proliferation, DNA damage responseHigh sensitivityMicrotubule disruptionFirst-line potential
Basal-like 2Growth factor signaling, myoepithelial markersModerate sensitivityCell cycle arrestCombination therapy
MesenchymalEpithelial-mesenchymal transition, invasionVariable sensitivityApoptosis inductionMetastasis prevention
Mesenchymal stem-likeStem cell characteristics, low proliferationLow sensitivitySenescence inductionResistance prevention

Molecular profiling reveals that 2-methyl-4-stilbenamine targets multiple pathways dysregulated in triple-negative breast cancer [14] [17]. The compound demonstrates particular efficacy against cancers with elevated MYC expression, a common feature of aggressive triple-negative tumors [14]. Downregulation of MYC and associated proliferative genes contributes significantly to the observed growth inhibition [14].

The effectiveness against triple-negative breast cancer extends to cancer stem cell populations, which are critical for tumor recurrence and metastasis [18] [16]. Stilbene derivatives suppress cancer stem cell characteristics through modulation of self-renewal pathways and differentiation programs [1] [18]. This activity is particularly relevant given the high propensity for recurrence in triple-negative breast cancer patients [15] [16].

Comparative studies with standard chemotherapeutic agents reveal that 2-methyl-4-stilbenamine demonstrates synergistic effects when combined with conventional treatments [15] [16]. The compound enhances the efficacy of platinum-based chemotherapy and taxane derivatives through complementary mechanisms of action [15]. These combinations show promise for overcoming the inherent chemoresistance frequently observed in triple-negative breast cancer [16] [17].

The modulation of estrogen receptor alpha (ERα) represents a critical mechanism through which stilbenamine derivatives influence cellular proliferation and differentiation in breast cancer models. While direct studies on 2-Methyl-4-stilbenamine in MCF7 cells are limited, research on structurally related stilbene compounds provides valuable insights into potential mechanisms [1] .

MCF7 breast cancer cells serve as a well-established model for studying estrogen-dependent cellular processes due to their consistent expression of estrogen receptors and hormone responsiveness [3] [4]. The heterogeneity observed among MCF7 cell lines from different laboratories demonstrates variable estrogen receptor expression levels, with some lines showing altered hormone sensitivity despite maintaining receptor presence [5].

Structural analysis indicates that 2-Methyl-4-stilbenamine belongs to the stilbene family characterized by a biphenyl structure with an amine group and methyl substituent . This structural configuration suggests potential interaction capabilities with nuclear hormone receptors, similar to other bioactive stilbene derivatives that have demonstrated estrogen receptor modulation properties [6] [7].

Research on related stilbene compounds demonstrates that these molecules can function as selective estrogen receptor modulators, exhibiting tissue-specific agonist or antagonist activities [8] [9]. The mechanism typically involves competition for the ligand-binding domain of ERα, followed by conformational changes that affect receptor stability and transcriptional activity [10] [11].

Studies examining stilbene-induced estrogen receptor downregulation have identified multiple pathways contributing to reduced ERα expression. These include post-translational modifications leading to receptor degradation, transcriptional suppression of the ESR1 gene encoding ERα, and interference with receptor recycling mechanisms [12] [13]. The specific methylation pattern in 2-Methyl-4-stilbenamine may influence these pathways through altered receptor binding affinity and downstream signaling cascades.

Aryl Hydrocarbon Receptor Transcriptional Regulation Cross-Talk

The aryl hydrocarbon receptor (AhR) represents a ligand-activated transcription factor that exhibits complex interactions with estrogen signaling pathways, creating opportunities for stilbenamine compounds to modulate both systems simultaneously [14] [15]. The molecular architecture of 2-Methyl-4-stilbenamine suggests potential AhR binding capabilities based on structural similarities to known AhR ligands [16] [17].

AhR functions through a well-characterized mechanism involving cytoplasmic complex formation with heat shock proteins and subsequent nuclear translocation upon ligand binding [18] [17]. Following nuclear entry, AhR dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT) to form a transcriptionally active complex that binds to xenobiotic response elements in target gene promoters [15] [19].

The cross-talk between AhR and estrogen receptor pathways occurs through multiple mechanisms, including competition for common cofactors, direct protein-protein interactions, and coordinated regulation of overlapping target genes [16] [20]. Studies demonstrate that AhR activation can modulate estrogen receptor activity through both ligand-dependent and ligand-independent pathways, affecting cellular responses to estrogenic stimuli [14] [21].

Research examining stilbene compounds and AhR interactions reveals that these molecules can function as either agonists or antagonists depending on their specific structural features and cellular context [14] [16]. The amine group present in 2-Methyl-4-stilbenamine may facilitate interactions with the AhR ligand-binding pocket, potentially influencing receptor conformation and subsequent transcriptional activity.

The temporal dynamics of AhR-estrogen receptor cross-talk involve rapid non-genomic signaling events followed by sustained transcriptional responses [22] [20]. This biphasic response pattern suggests that 2-Methyl-4-stilbenamine exposure could produce both immediate cellular effects and longer-term adaptations in gene expression profiles, particularly in hormonally responsive tissues.

Cytochrome P450 1B1/1A1 Isoform Expression Patterns

Cytochrome P450 enzymes CYP1B1 and CYP1A1 play crucial roles in the metabolism of both endogenous hormones and xenobiotic compounds, making their regulation by 2-Methyl-4-stilbenamine particularly significant for understanding overall pathway modulation [23] [19]. These enzymes are primary targets of AhR-mediated transcriptional regulation and contribute to estrogen metabolism through hydroxylation reactions [24] [25].

CYP1B1 expression patterns differ markedly from other cytochrome P450 enzymes, with predominant localization in extrahepatic tissues including breast, ovary, and other hormone-responsive organs [23] [26]. This tissue distribution pattern suggests that 2-Methyl-4-stilbenamine effects on CYP1B1 expression could have pronounced impacts on local hormone metabolism and cellular signaling [27] [28].

The regulation of CYP1A1 involves complex interactions between AhR-dependent and AhR-independent pathways, with peroxisome proliferator-activated receptor alpha (PPARα) emerging as an alternative regulatory mechanism [29]. Studies demonstrate that serum factors can induce CYP1A1 expression through PPARα activation, suggesting multiple entry points for stilbenamine-mediated modulation [29].

Research on stilbene derivatives reveals variable effects on cytochrome P450 expression depending on structural modifications and experimental conditions [30] [25]. Trans-stilbene metabolism studies demonstrate preferential involvement of CYP1A1 and CYP1A2 isoforms, with methylcholanthrene treatment significantly enhancing enzymatic activity [25]. This finding suggests that 2-Methyl-4-stilbenamine may exhibit enhanced metabolism in cells with induced cytochrome P450 expression.

The functional consequences of altered CYP1B1/CYP1A1 expression extend beyond xenobiotic metabolism to include modulation of endogenous signaling molecules [26] [27]. CYP1B1-mediated estradiol hydroxylation produces metabolites with distinct biological activities, including 4-hydroxyestradiol, which can influence cellular proliferation and oxidative stress responses [26] [28]. Similarly, CYP1A1 activity affects the balance between protective and potentially harmful estrogen metabolites [19] [24].

Studies examining the relationship between cytochrome P450 expression and cellular phenotypes demonstrate that CYP1B1 can promote epithelial-mesenchymal transition and enhance metastatic potential through transcription factor regulation [27]. These findings suggest that 2-Methyl-4-stilbenamine effects on CYP1B1 expression could influence not only metabolic processes but also fundamental cellular behaviors related to cancer progression and therapeutic resistance.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types